molecular formula C9H9IO2 B2605100 Methyl 2-(2-iodophenyl)acetate CAS No. 66370-75-0

Methyl 2-(2-iodophenyl)acetate

Cat. No.: B2605100
CAS No.: 66370-75-0
M. Wt: 276.073
InChI Key: YNHWTTUTWBNFGQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO2. It is a methyl ester derivative of 2-iodophenylacetic acid. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-iodophenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-iodophenylacetic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-iodophenylacetic acid with diazomethane, which results in the formation of the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-iodophenyl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-iodophenyl)acetate is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to create complex molecular architectures .

Comparison with Similar Compounds

  • Methyl 2-(3-iodophenyl)acetate
  • Methyl 2-(4-iodophenyl)acetate

Comparison: Methyl 2-(2-iodophenyl)acetate is unique due to the position of the iodine atom on the phenyl ring. This positional isomerism affects its reactivity and the types of reactions it can undergo. For instance, the ortho position (2-position) allows for specific steric and electronic interactions that are not present in the meta (3-position) or para (4-position) isomers .

Properties

IUPAC Name

methyl 2-(2-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHWTTUTWBNFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(2-Iodophenyl)acetic acid (5.00 g, 19.1 mmol) was placed into a reaction flask and dissolved in MeOH (150 mL). Sulfuric acid (250 μL) was added and reaction mixture was stirred and heated at 80° C. under nitrogen for 16 hours. The resulting mixture was cooled to room temperature and the volatiles removed by evaporation under reduced pressure. The residue was taken up in ethyl acetate (100 mL), washed with 10% NaHCO3 (100 mL), dried (MgSO4) and evaporated under reduced pressure to give the title compound (I9) (5.20 g, 99%) as a clear liquid; 1H NMR (400 MHz, CDCl3) δ 7.85 (dd, J=7.9, 1.0 Hz, 1H), 7.35-7.27 (m, 2H), 6.97 (ddd, J=7.9, 7.0, 2.1 Hz, 1H), 3.81 (s, 2H), 3.72 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

2-Iodophenylacetic acid (1.45 g) was added to a mixture of methanol (100 mL) and acetyl chloride (5 mL). After stirring at room temperature for 3 hours, the solvent was removed and the residue was dried under vacuum giving the desired 2-iodophenylacetic acid methyl ester. Yield=100%
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Trimethylsilyl diazomethane (15.3 ml, 30.6 mmol, 2.0 M in diethyl ether) was added dropwise to a stirred, cooled 0° C. solution of (2-iodophenyl)acetic acid (4.0 g, 15.3 mmol) and MeOH (10 ml) in CH2Cl2 (50 ml) and the solution was stirred at 0° C. for 1 hour. The yellow solution was purged with nitrogen for 10 minutes. The solvent removed in vacuo and the residue was azeotroped with THF (3×25 ml) to afford 4.2 g, 100% of 23-1 as a yellow oil.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

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